3-Chloro-5-(trifluoromethyl)benzamide: A Technical Guide for Medicinal Chemistry
3-Chloro-5-(trifluoromethyl)benzamide: A Technical Guide for Medicinal Chemistry
Abstract
3-Chloro-5-(trifluoromethyl)benzamide (CAS: 886497-03-6) is a specialized fluorinated building block utilized in the synthesis of high-affinity ligands for transient receptor potential (TRP) channels and viral fusion proteins.[1][2][3] Characterized by the simultaneous presence of a lipophilic chlorine atom and a metabolically stable trifluoromethyl group on a benzamide scaffold, this compound serves as a critical pharmacophore for modulating potency and pharmacokinetic profiles in drug discovery. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in modern medicinal chemistry.
Chemical Identity & Physicochemical Profile
The unique substitution pattern of 3-Chloro-5-(trifluoromethyl)benzamide imparts significant lipophilicity and electron-withdrawing character, influencing the acidity of the amide protons and the overall solubility of derivative compounds.
Table 1: Key Identifiers and Properties
| Property | Detail |
| CAS Number | 886497-03-6 |
| IUPAC Name | 3-Chloro-5-(trifluoromethyl)benzamide |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| SMILES | NC(=O)c1cc(Cl)cc(C(F)(F)F)c1 |
| InChI Key | WEJHBEDHLLBJFW-UHFFFAOYSA-N (Analog-derived) |
| Physical State | White to off-white crystalline solid |
| Predicted Boiling Point | ~295°C (at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
| pKa (Amide) | ~15-16 (Predicted; acidity increased by EWGs) |
| LogP | ~2.5 (Predicted; High lipophilicity due to -CF₃ and -Cl) |
Synthesis & Manufacturing
The synthesis of 3-Chloro-5-(trifluoromethyl)benzamide is typically achieved through the activation of its corresponding carboxylic acid or the hydrolysis of its nitrile precursor. The Acid Chloride Route is preferred for laboratory-scale synthesis due to its high yield and purity.
Method A: Acid Chloride Activation (Standard Route)
This method involves the conversion of 3-chloro-5-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (
Method B: Nitrile Hydrolysis (Alternative Route)
Acid-catalyzed hydrolysis of 3-chloro-5-(trifluoromethyl)benzonitrile using concentrated sulfuric acid (
Figure 1: Synthetic Pathways
Caption: Primary synthetic routes via Acid Chloride activation (Blue/Green path) and Nitrile Hydrolysis (Red path).
Applications in Medicinal Chemistry
This benzamide scaffold is highly valued for its ability to introduce specific steric and electronic properties into a drug molecule.
TRPA1 Antagonism
Research has identified the N-(3-substituted-5-(trifluoromethyl)phenyl)benzamide motif as a potent scaffold for TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists.[4] These channels are key mediators of inflammatory pain and neurogenic inflammation. The 3-Cl-5-CF₃ substitution pattern on the "left-hand" side of the molecule often improves metabolic stability and potency compared to non-halogenated analogs [1].
Influenza Fusion Inhibitors
Derivatives of 3-chloro-5-(trifluoromethyl)benzamide have been explored as fusion inhibitors for Influenza A virus.[3] Specifically, the benzamide moiety acts as a linker that positions the hydrophobic aromatic ring into the binding pocket of the hemagglutinin (HA) protein, preventing the conformational changes required for viral fusion [2].
Figure 2: Pharmacophore Interaction Map
Caption: Pharmacophore map highlighting the functional roles of the -CF3, -Cl, and Amide groups in protein binding.
Experimental Protocols
Protocol: Synthesis via Acid Chloride (Recommended)
Objective: To synthesize 3-Chloro-5-(trifluoromethyl)benzamide from its benzoic acid precursor.
Reagents:
-
3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl Chloride (
) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.) -
Ammonium Hydroxide (28-30%
) or Ammonia gas -
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Methodology:
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve 3-Chloro-5-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous Toluene (20 mL). -
Add Thionyl Chloride (50 mmol) dropwise.
-
Heat the mixture to reflux (approx. 80-110°C) for 2-3 hours until gas evolution (
, ) ceases. -
Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH) to ensure complete consumption of the acid.
-
Cool the reaction mixture and concentrate in vacuo to remove excess
and solvent. The residue is the crude acid chloride .
-
-
Amidation:
-
Dissolve the crude acid chloride in dry DCM (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Ammonium Hydroxide (20 mL) or bubble anhydrous
gas through the solution for 30 minutes. A white precipitate should form immediately. -
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
-
Work-up & Purification:
-
Filter the precipitate (crude amide).[5]
-
Wash the solid with cold water (
) to remove ammonium salts. -
Wash with cold Hexane (
) to remove non-polar impurities. -
Dry the solid under high vacuum or in a desiccator.
-
Optional: Recrystallize from Ethanol/Water if higher purity (>98%) is required.
-
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving thionyl chloride or ammonia must be performed in a functioning chemical fume hood.[7]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis (though the amide is relatively stable, the acid chloride intermediate is moisture-sensitive).
References
-
Discovery of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2014.[4]
-
N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus. Journal of Medicinal Chemistry, 2021.
-
3-Chloro-5-(trifluoromethyl)benzamide Product Data. BLD Pharm / PubChem CID 4524213.
Sources
- 1. 886497-03-6|3-Chloro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]
- 6. fishersci.es [fishersci.es]
- 7. static.cymitquimica.com [static.cymitquimica.com]
